molecular formula C18H18BrClN2O3 B6125391 2-(2-bromophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide

2-(2-bromophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide

Cat. No.: B6125391
M. Wt: 425.7 g/mol
InChI Key: ARSZESYCSNHKAC-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of bromophenoxy and chlorophenyl groups, along with a morpholine ring

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O3/c19-14-3-1-2-4-17(14)25-12-18(23)21-13-5-6-16(15(20)11-13)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSZESYCSNHKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide typically involves the following steps:

    Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Preparation of 2-(2-bromophenoxy)acetic acid: This involves the reaction of 2-bromophenol with chloroacetic acid under basic conditions.

    Formation of the amide: The final step involves the reaction of 2-(2-bromophenoxy)acetic acid with 3-chloro-4-morpholin-4-ylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The bromophenoxy group can undergo oxidation reactions, potentially forming bromophenoxy radicals.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Bromophenoxy radicals or bromophenoxy derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromophenoxy and chlorophenyl groups could facilitate binding to hydrophobic pockets in proteins, while the morpholine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

  • 2-(2-Chlorophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide
  • 2-(2-Bromophenoxy)-N-(3-methyl-4-morpholin-4-ylphenyl)acetamide
  • 2-(2-Bromophenoxy)-N-(3-chloro-4-piperidin-4-ylphenyl)acetamide

Comparison:

  • 2-(2-Chlorophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which might affect its reactivity and biological activity.
  • 2-(2-Bromophenoxy)-N-(3-methyl-4-morpholin-4-ylphenyl)acetamide: The presence of a methyl group instead of chlorine could influence its steric properties and interactions with molecular targets.
  • 2-(2-Bromophenoxy)-N-(3-chloro-4-piperidin-4-ylphenyl)acetamide: The piperidine ring might alter its pharmacokinetic properties compared to the morpholine ring.

This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development in various scientific fields.

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